molecular formula C10H17NO B2494046 4-But-3-ynyl-2,2-dimethylmorpholine CAS No. 1341194-07-7

4-But-3-ynyl-2,2-dimethylmorpholine

Cat. No. B2494046
CAS RN: 1341194-07-7
M. Wt: 167.252
InChI Key: YPTQOQUKOUFXHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-But-3-ynyl-2,2-dimethylmorpholine often involves multistep chemical reactions that may include the formation of intermediate compounds. For instance, the synthesis of a related compound, 4-(2-(4,5-Dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholine, utilized a one-pot multicomponent approach, indicating the potential complexity involved in synthesizing such molecules (Prabhakaran et al., 2021).

Molecular Structure Analysis

The molecular structure of 4-But-3-ynyl-2,2-dimethylmorpholine and related compounds can be extensively analyzed using various spectroscopic and computational methods. For example, a similar molecule was investigated through vibrational analysis, thermodynamic properties, and theoretical calculations, providing insights into bond lengths, angles, and molecular electrostatic potential surfaces (Medetalibeyoğlu et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 4-But-3-ynyl-2,2-dimethylmorpholine can lead to a variety of products, depending on the reaction conditions and reagents used. For instance, compounds with morpholine moieties can participate in reactions with secondary amines, forming structures such as 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen, showcasing the reactivity of such molecules (Mugnoli et al., 1980).

Scientific Research Applications

Dye-Sensitized Solar Cells

4-But-3-ynyl-2,2-dimethylmorpholine derivatives have been explored for their utility in enhancing the photoelectric conversion efficiency of dye-sensitized solar cells. Research indicates that these derivatives, when used as sensitizers in solar cells, can significantly improve the photoelectrical properties, leading to higher power conversion efficiencies under certain illumination conditions (Wu et al., 2009).

Luminescent Materials

These compounds have also found applications in the development of luminescent materials. Certain derivatives exhibit unique photophysical properties, such as fluorescence-phosphorescence dual-emission and aggregation-induced fluorescence, which are promising for data security protection and the design of smart luminescent materials (Song et al., 2016).

Synthetic Organic Chemistry

In synthetic organic chemistry, derivatives of 4-But-3-ynyl-2,2-dimethylmorpholine have been employed in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to synthesize a variety of heterocyclic compounds. This methodology has proven useful for generating compounds with potential applications across different fields of chemistry and pharmacology (Bacchi et al., 2005).

Structural Chemistry

The structural versatility of these compounds extends to their use in crystallography and molecular structure analysis. Studies have been conducted to understand the synthesis, crystal structure, and thermodynamic properties of various 4-But-3-ynyl-2,2-dimethylmorpholine derivatives, providing valuable insights into their molecular configurations and potential applications in materials science and drug design (Mawad et al., 2010), (Medetalibeyoğlu et al., 2019).

Safety and Hazards

The safety data sheet for “4-But-3-ynyl-2,2-dimethylmorpholine” indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-but-3-ynyl-2,2-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-4-5-6-11-7-8-12-10(2,3)9-11/h1H,5-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTQOQUKOUFXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(But-3-yn-1-yl)-2,2-dimethylmorpholine

CAS RN

1341194-07-7
Record name 4-(but-3-yn-1-yl)-2,2-dimethylmorpholine
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